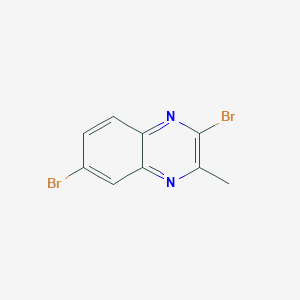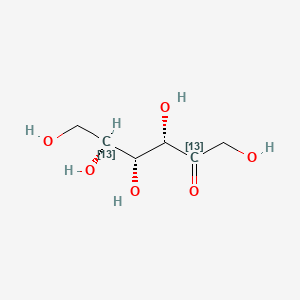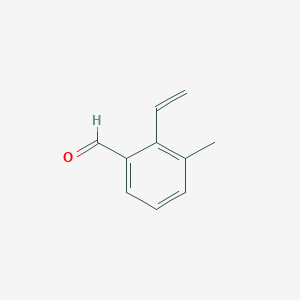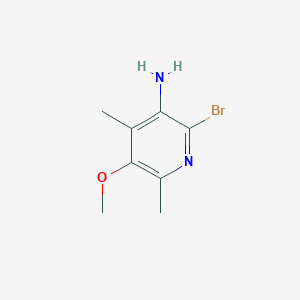
2,6-Dibromo-3-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles that have a fused benzene and pyrazine ring structure This particular compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a methyl group at the 3 position on the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methylquinoxaline typically involves the bromination of 3-methylquinoxaline. One common method is the reaction of 3-methylquinoxaline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-3-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxaline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives have shown potential as inhibitors of enzymes such as d-amino acid oxidase, which is involved in neurological disorders.
Medicine: The compound and its derivatives are being explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Quinoxaline derivatives are used in the development of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-methylquinoxaline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, quinoxaline derivatives can inhibit the activity of d-amino acid oxidase by binding to its active site, thereby modulating the levels of d-amino acids in the brain. This can have therapeutic implications for neurological disorders.
Comparación Con Compuestos Similares
3-Methylquinoxaline: Lacks the bromine substituents and has different reactivity and biological activity.
2,3-Dibromoquinoxaline: Has bromine atoms at different positions, leading to variations in chemical properties and applications.
2,6-Dichloro-3-methylquinoxaline:
Uniqueness: 2,6-Dibromo-3-methylquinoxaline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and chemical intermediates.
Propiedades
Fórmula molecular |
C9H6Br2N2 |
|---|---|
Peso molecular |
301.96 g/mol |
Nombre IUPAC |
2,6-dibromo-3-methylquinoxaline |
InChI |
InChI=1S/C9H6Br2N2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3 |
Clave InChI |
OPKGTCIKURLNKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=CC(=CC2=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)

![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12963062.png)



![6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B12963085.png)
![Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B12963096.png)
![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)

![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)



